

A Comprehensive Technical Guide to 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)cyclobutanecarboxylic acid

Cat. No.: B115265

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(4-Fluorophenyl)cyclobutanecarboxylic acid**, a key building block in medicinal chemistry and drug discovery, particularly in the development of protein degraders.^[1] This document outlines its chemical properties, synthesis protocols, and its role in advanced therapeutic modalities.

Physicochemical Properties

1-(4-Fluorophenyl)cyclobutanecarboxylic acid is a synthetic organic compound valued for its unique structural features, which are desirable in the design of novel therapeutic agents. Its quantitative properties are summarized below.

Property	Value	Source
CAS Number	151157-46-9	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₁ FO ₂	[1] [2] [3] [4]
Molecular Weight	194.2 g/mol	[1] [2]
Purity	≥95-97%	[1] [3] [4]
IUPAC Name	1-(4-fluorophenyl)cyclobutane-1-carboxylic acid	[4]
Storage	Room temperature	[1]

Synthesis and Experimental Protocols

The synthesis of **1-(4-fluorophenyl)cyclobutanecarboxylic acid** typically involves the hydrolysis of a nitrile precursor. The following is a representative experimental protocol adapted from methodologies for structurally similar compounds.[\[5\]](#)

Protocol: Synthesis via Nitrile Hydrolysis

This protocol describes the conversion of 1-(4-fluorophenyl)cyclobutane-1-carbonitrile to the corresponding carboxylic acid.

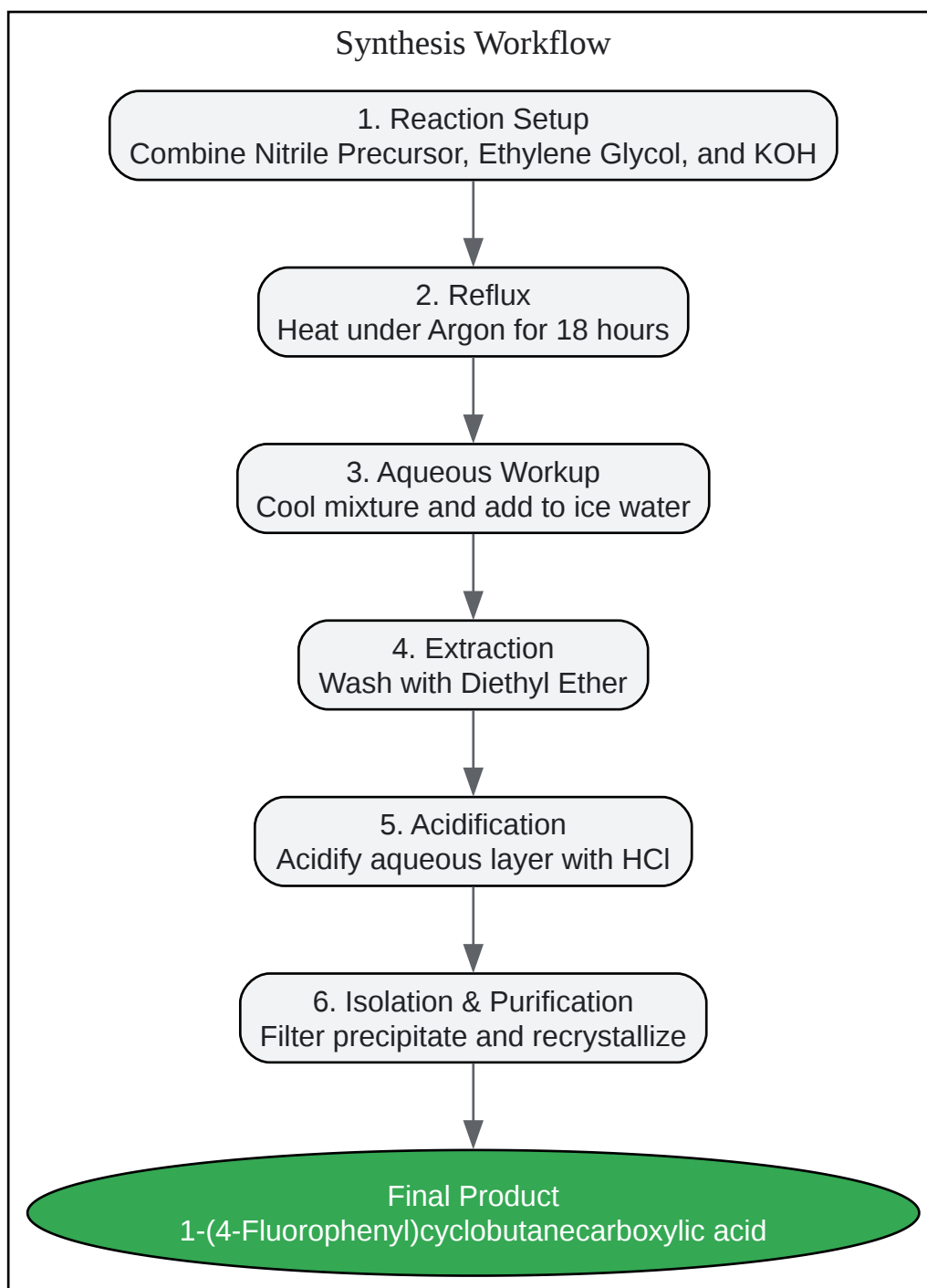
Materials:

- 1-(4-fluorophenyl)cyclobutane-1-carbonitrile
- Ethylene glycol
- Potassium hydroxide (KOH) solution (40% w/w aqueous)
- Deionized water
- Diethyl ether
- Hydrochloric acid (HCl), concentrated

- Petroleum ether (b.p. 40-60°C)
- Argon gas supply
- Standard reflux and extraction glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and under an inert argon atmosphere, combine 1-(4-fluorophenyl)cyclobutane-1-carbonitrile (1 equivalent), ethylene glycol (approx. 12 mL per gram of nitrile), and 40% aqueous potassium hydroxide solution (approx. 16 mL per gram of nitrile).[5]
- **Reflux:** Heat the mixture to reflux and maintain for 18 hours.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Workup:** After cooling the reaction mixture to room temperature, pour it into a beaker containing ice water.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether to remove any unreacted starting material or non-acidic byproducts.[5]
- **Acidification:** Collect the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms.[5]
- **Isolation:** Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum.[5]
- **Recrystallization:** Purify the crude product by recrystallization from petroleum ether to yield **1-(4-fluorophenyl)cyclobutanecarboxylic acid** as a crystalline solid.[5]



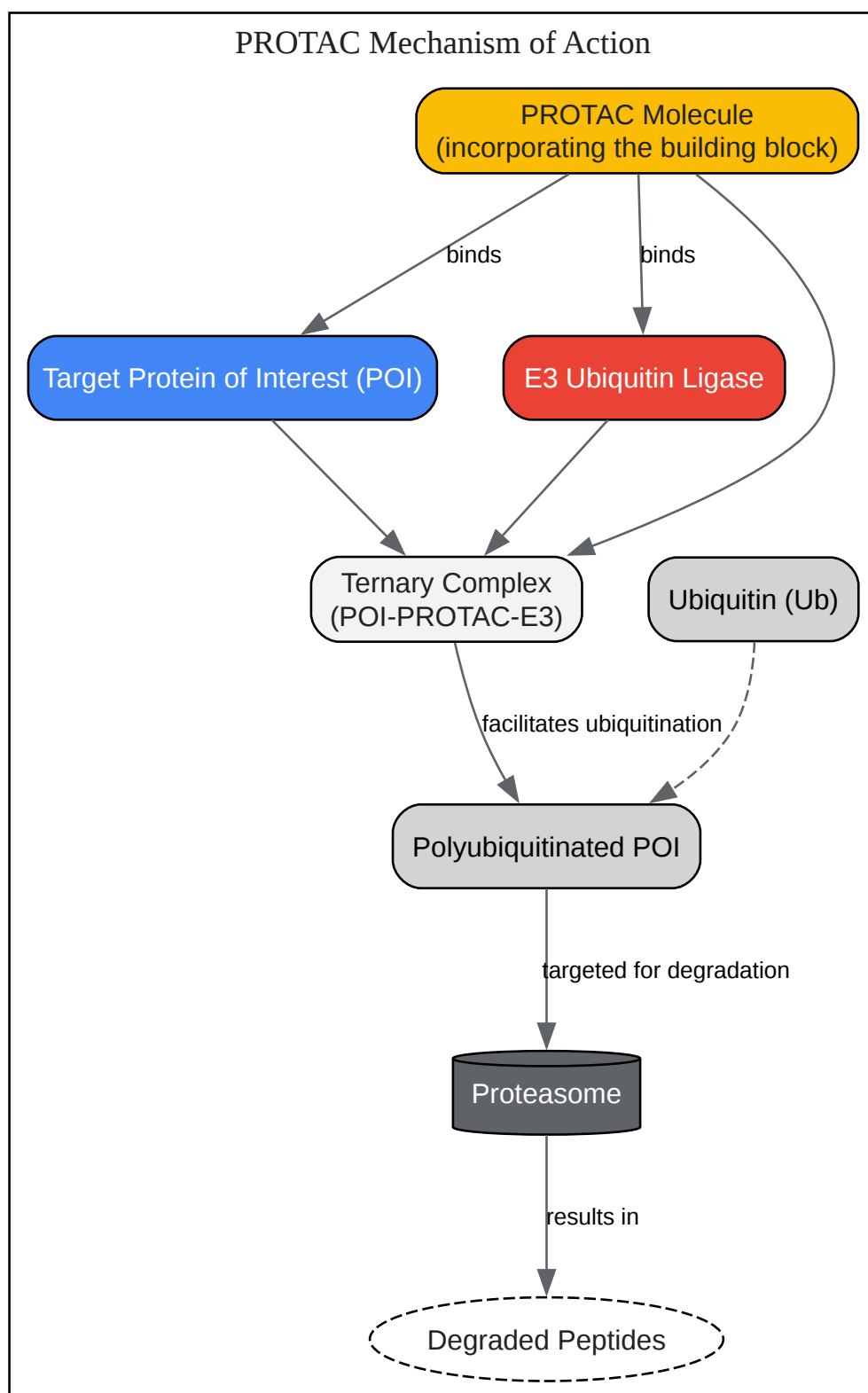
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Caption: General workflow for the synthesis of **1-(4-Fluorophenyl)cyclobutanecarboxylic acid**.

Application in Drug Development: Protein Degradation

1-(4-Fluorophenyl)cyclobutanecarboxylic acid is classified as a "Protein Degradation Building Block".^[1] This indicates its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

Mechanism of PROTAC Action: A PROTAC molecule consists of three parts: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects them. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound can be incorporated into the linker or ligand components of a PROTAC.



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Caption: Logical workflow of PROTAC-mediated protein degradation.

Analytical Methods

The purity and identity of **1-(4-fluorophenyl)cyclobutanecarboxylic acid** can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for analyzing carboxylic acids.

Protocol: HPLC Analysis

Objective: To determine the purity of a sample of **1-(4-fluorophenyl)cyclobutanecarboxylic acid**.

Instrumentation & Reagents:

- HPLC system with UV detector
- Reverse-phase C18 column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Phosphoric acid (for mobile phase acidification)
- Analytical standard of **1-(4-fluorophenyl)cyclobutanecarboxylic acid**

Procedure:

- **Standard Preparation:** Prepare a stock solution of the analytical standard at a known concentration (e.g., 1 mg/mL) in acetonitrile. Create a series of dilutions for a calibration curve.
- **Sample Preparation:** Accurately weigh the synthesized sample and dissolve it in acetonitrile to a concentration similar to the standard solution. Filter the sample through a 0.22 µm filter before injection.[\[6\]](#)
- **Chromatographic Conditions:**

- Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid added to both phases.[6][7]
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-254 nm for aromatic compounds).
- Injection Volume: 5-10 µL
- Analysis: Inject the calibration standards followed by the sample solutions. The peak area of the analyte is used to calculate its concentration and purity against the standard curve.[6]

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References

- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. allbiopharm.com [allbiopharm.com]
- 4. 1-(4-Fluorophenyl)cyclobutanecarboxylic acid 95% | CAS: 151157-46-9 | AChemBlock [achemblock.com]
- 5. prepchem.com [prepchem.com]
- 6. cipac.org [cipac.org]
- 7. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]
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